molecular formula C8H6O4 B7800115 exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No.: B7800115
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-OIMVXCEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C8H6O4. . This compound is characterized by its bicyclic structure, which includes an epoxy group and an anhydride functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves the Diels-Alder reaction between maleic anhydride and furan . The reaction is carried out under controlled conditions, often at elevated temperatures, to facilitate the formation of the desired bicyclic structure. The reaction can be represented as follows:

Maleic Anhydride+FuranThis compound\text{Maleic Anhydride} + \text{Furan} \rightarrow \text{this compound} Maleic Anhydride+Furan→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Exo-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Exo-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of exo-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can result in the inhibition of enzymes or the modification of proteins, which may contribute to its biological activities .

Comparison with Similar Compounds

Exo-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

    Endo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride: Differing in the stereochemistry of the epoxy group.

    3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: Similar structure but may have different substituents or functional groups.

The uniqueness of this compound lies in its specific stereochemistry and reactivity, which can influence its chemical and biological properties .

Properties

IUPAC Name

(2S,6R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3?,4?,5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-OIMVXCEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2[C@@H]3[C@H](C1O2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-51-0
Record name exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Maleic anhydride (50 g) and furan (150 ml) were heated under reflux for 1 hour, and then the excess of furan was distilled off. The residue was recrystallised from chloroform, yielding 72 g of 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride (m.pt. 110° C., decomp.). This anhydride (40 g) and 30.75 g of 2-hydroxyethyl acrylate were heated in 250 ml of toluene at 100° C. for 3 hours, and then the toluene was distilled off under reduced pressure, leaving the desired compound as a viscous liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Protected-maleimide functional initiator was synthesized by following literature.4 Maleic anhydride (10.0 g, 0.1 mol) was suspended in 30 mL of toluene and the mixture warmed to 80° C. Furan (11.3 mL, 0.15 mol) was added via syringe and the turbid solution was stirred for overnight. The mixture was then cooled to ambient temperature white solids formed during standing were collected by filtration and washed with 2×30 mL of diethyl ether afforded 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (1) as white needless. Yield: 12.35 g (74%). 1H NMR (500 MHz, CDCl3, δ) 6.55 (s, 2H, CH═CH, bridge protons), 5.45 (s, 2H, —CHO, bridge-head protons), 3.15 (s, 2H, CH—CH, bridge protons). 13C NMR (CDCl3, δ): 169.9, 137.0, 82.2, 48.7.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Maleic anhydride (30.00 g, 0.306 mol) was suspended in 150 mL of toluene and the mixture warmed to 80° C. Furan (33.4 mL, 0.459 mol) was added via syringe and the turbid solution stirred for 6 h. The mixture was then cooled to room temperature and the stirring was stopped. After 1 h the resulting white crystals were filtered off and the solid washed with 2×30 mL of petroleum ether. Obtained 44.40 g (0.267 mol, 87% yield) of the desired product as small white needless. m.p. 124-127° C. (dec.) IR (neat): 1857, 1780, 1309, 1282, 1211, 1145, 1083, 1019, 947, 920, 902, 877, 847, 800, 732, 690, 674, 633, 575 cm−1. 1H NMR (400.03 MHz, CDCl3, 298 K) δ=3.17 (s, 2H, CH), 5.45 (t, J=1.0 Hz, 2H, CHO); 6.57 (t, J=1.0 Hz, 2H, CHvinyl). 13C{1H} NMR (100.59 MHz, CDCl3, 298 K) δ=48.85 (2C, CH), 82.35 (2H, CHO), 137.12 (2C, CHvinyl), 170.04 (2C, CO). Anal. Calcd. for C8H6O4: C, 57.84; H, 3.64. Found C, 57.74; H, 3.68.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 2
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 3
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 4
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 5
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 6
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.